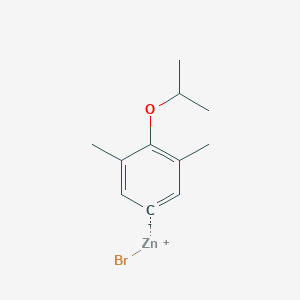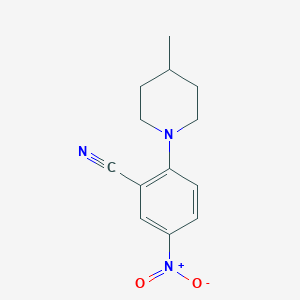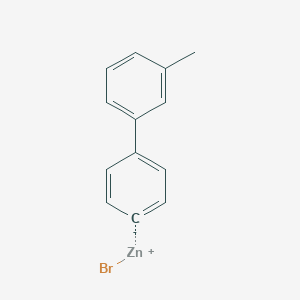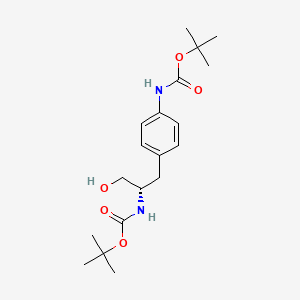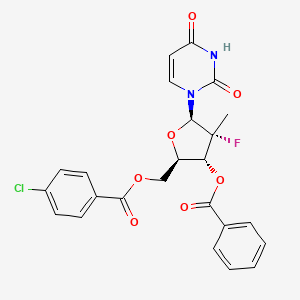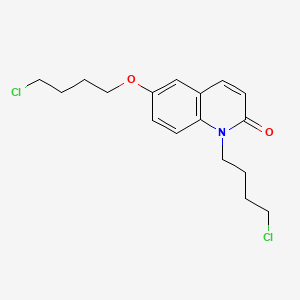![molecular formula C11H13BrMgO B14892964 2-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14892964.png)
2-[(3-Butenyloxy)methyl]phenylmagnesium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-butenyloxy)methyl]phenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the synthesis of various organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
2-[(3-butenyloxy)methyl]phenylmagnesium bromide is typically prepared by reacting 2-[(3-butenyloxy)methyl]bromobenzene with magnesium metal in an anhydrous environment. The reaction is carried out in the presence of a coordinating solvent such as THF, which helps to solvate the magnesium center and stabilize the Grignard reagent. The reaction conditions usually involve:
- Anhydrous THF as the solvent
- Magnesium turnings or powder
- Activation of magnesium using a small amount of iodine or ultrasound
- Refluxing the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction
Industrial Production Methods
On an industrial scale, the preparation of this compound follows similar principles but is optimized for larger quantities. The process involves:
- Continuous addition of 2-[(3-butenyloxy)methyl]bromobenzene to a reactor containing magnesium and THF
- Efficient stirring and temperature control to ensure complete reaction
- Use of automated systems to monitor and control the reaction parameters
- Purification of the final product to remove any unreacted starting materials and by-products
化学反应分析
Types of Reactions
2-[(3-butenyloxy)methyl]phenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form alcohols
Nucleophilic substitution: Reacts with alkyl halides to form new carbon-carbon bonds
Coupling reactions: Participates in cross-coupling reactions to form biaryl compounds
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, esters, and carbon dioxide
Solvents: Anhydrous THF, diethyl ether
Catalysts: Transition metal catalysts (e.g., palladium, nickel) for coupling reactions
Conditions: Inert atmosphere, low to moderate temperatures
Major Products
Alcohols: Formed from the reaction with carbonyl compounds
Alkanes and alkenes: Formed from nucleophilic substitution reactions
Biaryl compounds: Formed from coupling reactions
科学研究应用
2-[(3-butenyloxy)methyl]phenylmagnesium bromide is used in various scientific research applications, including:
Organic synthesis: As a key reagent in the synthesis of complex organic molecules
Medicinal chemistry: For the preparation of pharmaceutical intermediates and active compounds
Material science: In the synthesis of polymers and advanced materials
Biochemistry: For the modification of biomolecules and the study of enzyme mechanisms
作用机制
The mechanism of action of 2-[(3-butenyloxy)methyl]phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, allowing it to react with various electrophiles. The key steps include:
- Formation of a tetrahedral intermediate with carbonyl compounds
- Protonation of the intermediate to form the final alcohol product
- Coordination with transition metals in coupling reactions to facilitate the formation of new carbon-carbon bonds
相似化合物的比较
2-[(3-butenyloxy)methyl]phenylmagnesium bromide can be compared with other Grignard reagents, such as:
Phenylmagnesium bromide: Similar reactivity but lacks the butenyloxy group, making it less versatile for certain applications
Methylmagnesium bromide: More reactive but less selective due to the smaller size of the methyl group
3,4-(Methylenedioxy)phenylmagnesium bromide: Used in similar applications but has different electronic properties due to the methylenedioxy group
The uniqueness of this compound lies in its ability to introduce the butenyloxy group into target molecules, providing additional functionality and reactivity.
属性
分子式 |
C11H13BrMgO |
|---|---|
分子量 |
265.43 g/mol |
IUPAC 名称 |
magnesium;but-3-enoxymethylbenzene;bromide |
InChI |
InChI=1S/C11H13O.BrH.Mg/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h2,4-7H,1,3,9-10H2;1H;/q-1;;+2/p-1 |
InChI 键 |
LAPBPOSONBFQLP-UHFFFAOYSA-M |
规范 SMILES |
C=CCCOCC1=CC=CC=[C-]1.[Mg+2].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


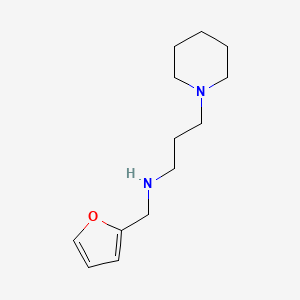
![cis-Bicyclo[3.3.0]octan-2-one](/img/structure/B14892895.png)

![(1S,6R)-8-((S)-1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane](/img/structure/B14892901.png)
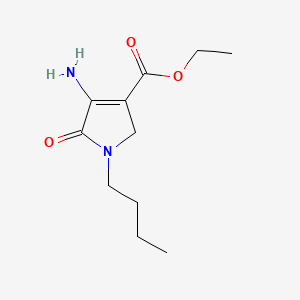
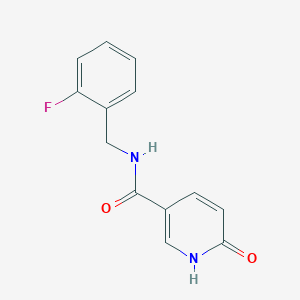
![2,5-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14892921.png)
![3-((3AS,4S,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B14892924.png)
